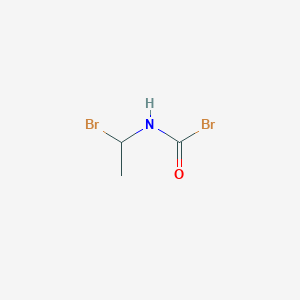

1-Bromoethylcarbamic acid bromide

Description

Structure

3D Structure

Properties

CAS No. |

72866-46-7 |

|---|---|

Molecular Formula |

C3H5Br2NO |

Molecular Weight |

230.89 g/mol |

IUPAC Name |

N-(1-bromoethyl)carbamoyl bromide |

InChI |

InChI=1S/C3H5Br2NO/c1-2(4)6-3(5)7/h2H,1H3,(H,6,7) |

InChI Key |

BXEAPKGAXBTPGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N 1 Bromoethyl Carbamoyl Bromide

Precursor Synthesis: Introduction of the N-(1-Bromoethyl) Moiety

The initial phase in the synthesis of N-(1-bromoethyl)carbamoyl bromide is the formation of the N-(1-bromoethyl) group. This can be achieved through various methods, primarily involving the synthesis of 1-bromoethylamine as a key intermediate or by direct N-functionalization of precursors with halogenated ethyl groups.

Synthesis of 1-Bromoethylamines as Key Intermediates

1-Bromoethylamine serves as a fundamental building block. Its synthesis can be approached through several established routes for haloamines. One common method involves the hydrobromination of aziridines (ethyleneimines). The addition of hydrogen bromide across the strained ring of ethyleneimine can yield β-bromoethylamine hydrobromide orgsyn.org. While the direct synthesis of 1-bromoethylamine is less commonly documented in readily available literature, analogous reactions provide a template. For instance, β-bromoethylamine hydrobromide has been successfully prepared by treating ethanolamine (B43304) with hydrobromic acid orgsyn.org. This suggests that a similar substitution reaction on 1-aminoethanol (B1580991) could potentially yield 1-bromoethylamine.

Another established route for preparing alkyl halides is the Appel reaction, which converts alcohols to the corresponding halides using a combination of a triarylphosphine and a carbon tetrahalide or other halogen source chemicalbook.com. For example, (R)-(+)-1-phenylethanol can be converted to (+)-[(R)-1-bromoethyl]benzene with triphenylphosphine (B44618) and 1,2-dibromo-1,1,2,2-tetrachloroethane chemicalbook.com. This methodology could theoretically be adapted for the synthesis of 1-bromoethylamine from 1-aminoethanol, although careful protection of the amine group might be necessary to prevent side reactions.

The stability of 1-bromoethylamine is a critical consideration, and it is often handled as its hydrobromide salt to improve stability and ease of handling orgsyn.orgnih.gov. The free base can be generated in situ for subsequent reactions.

N-Functionalization Strategies with Halogenated Ethyl Precursors

An alternative to pre-forming 1-bromoethylamine is the direct N-functionalization of a suitable nitrogen-containing precursor with a halogenated ethyl group. This approach involves the reaction of an amine or a related nitrogen nucleophile with a 1,1-dihaloethane or a similar electrophile. For example, primary amines are known to react with halogenoalkanes in a series of nucleophilic substitution reactions to form secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts libretexts.org.

A plausible strategy would involve the reaction of a carbamate (B1207046) precursor, such as a salt of a carbamic acid, with a 1,1-dihaloethane. However, controlling the degree of alkylation and preventing the formation of polymeric byproducts would be a significant challenge.

A more controlled approach could involve the Paal-Knorr reaction, which is used to synthesize pyrrole (B145914) derivatives by condensing an amine with a 1,4-dicarbonyl compound nih.gov. While not directly applicable to the synthesis of an acyclic bromoethylamine, it demonstrates a method for forming C-N bonds. A more relevant strategy might be the reductive amination of a bromo-substituted aldehyde or ketone, which can be converted into amines using a reducing agent like sodium cyanoborohydride libretexts.org.

Carbonyl Bromide Formation from N-Substituted Carbamoyl (B1232498) Precursors

The second critical transformation is the formation of the carbamoyl bromide. This is typically achieved by the bromination of a corresponding N-substituted carbamic acid or its derivative.

Derivatization from N-(1-Bromoethyl)carbamic Acids or Their Analogs

Assuming the successful synthesis of N-(1-bromoethyl)carbamic acid, this precursor can be converted to the target carbamoyl bromide. Carboxylic acids are known to react with brominating agents to form acyl bromides fiveable.me. This transformation is central to reactions like the Hell-Volhard-Zelinskii reaction, where an acyl bromide is formed in situ from a carboxylic acid and phosphorus tribromide (PBr3) libretexts.org. This acyl bromide then undergoes further reaction libretexts.org.

The derivatization of carbamic acids or their esters is a common strategy in organic synthesis. For instance, carbamic acid esters can be synthesized and subsequently modified chemicalbook.com. While direct conversion of a carbamic acid to a carbamoyl bromide is not extensively documented in the provided results, the principles of acyl halide formation from carboxylic acids are applicable. The challenge lies in the potential reactivity of the N-H bond and the bromoethyl group under the reaction conditions.

Chemical derivatization techniques are often employed to enhance the reactivity or analytical detection of carboxylic acids nih.govnih.gov. These methods often involve activating the carboxylic acid with a coupling agent like a carbodiimide, which could be adapted for the synthesis of carbamoyl bromides by using a bromide source as the nucleophile nih.gov.

Utilization of Brominating Agents for Acyl Bromide Synthesis

Several reagents are effective for the conversion of carboxylic acids to acyl bromides. Phosphorus tribromide (PBr3) and thionyl bromide (SOBr2) are classical and effective reagents for this transformation fiveable.me. N-Bromosuccinimide (NBS) is another versatile brominating agent, often used for radical bromination but also capable of participating in other bromination reactions manac-inc.co.jpsciencemadness.org. The choice of brominating agent is crucial to avoid unwanted side reactions.

The Hell-Volhard-Zelinskii reaction provides a well-established method for the α-bromination of carboxylic acids, proceeding through an acyl bromide intermediate libretexts.orgmanac-inc.co.jp. This reaction highlights the feasibility of forming acyl bromides from carboxylic acids in the presence of bromine and a catalyst like PBr3 libretexts.org.

For the synthesis of N-(1-bromoethyl)carbamoyl bromide, a mild and selective brominating agent would be preferable to minimize reactions with the other functional groups present in the molecule.

Reaction Conditions and Optimization for Target Compound Formation

The successful synthesis of N-(1-bromoethyl)carbamoyl bromide hinges on the careful optimization of reaction conditions to maximize the yield of the target compound while minimizing the formation of byproducts.

Key parameters that require optimization include:

Solvent: The choice of solvent is critical. For radical reactions involving NBS, solvents like carbon tetrachloride or acetonitrile (B52724) are common sciencemadness.org. For nucleophilic substitution reactions, polar aprotic solvents may be suitable. The solvent must be inert to the reactive intermediates and reagents.

Temperature: Many bromination reactions are conducted at specific temperatures to control selectivity and prevent decomposition. For instance, the synthesis of 1-bromoethyl acetate (B1210297) from vinyl acetate and hydrogen bromide is carried out at 0 °C to 10 °C google.com. The thermal stability of the starting materials, intermediates, and the final product must be considered.

Catalyst: Some reactions may require a catalyst. For example, the synthesis of N-substituted-N-(sulfonyl) bromoacetamides can be catalyzed by zinc chloride (ZnCl2) mdpi.com. Lewis acids can activate carbonyl groups towards nucleophilic attack mdpi.com.

Stoichiometry of Reagents: The molar ratios of the reactants, including the brominating agent and any catalysts, must be carefully controlled to ensure complete conversion and to avoid over-reaction or side reactions. For example, in the synthesis of 1-bromobutane, controlling the amount of bromine is important to prevent unwanted polymerization youtube.com.

Reaction Time: The duration of the reaction needs to be optimized to ensure the reaction goes to completion without allowing for the degradation of the product.

An overview of potential reaction conditions for key steps is presented in the table below.

| Reaction Step | Reagents | Solvent | Temperature | Catalyst/Initiator | Reference |

| Alcohol Bromination | Alcohol, PPh3, DBTCE | Dichloromethane | 20 °C | - | chemicalbook.com |

| Carboxylic Acid Bromination | Carboxylic Acid, PBr3/Br2 | - | Varies | PBr3 | libretexts.org |

| N-Acylation | N-alkyl sulfonamide, bromoacetyl bromide | Benzene, Toluene, or Chloroform | Room or elevated temperature | Anhydrous ZnCl2 | mdpi.com |

| Radical Halogenation | Substrate, NBS | Dichloromethane, Acetonitrile, etc. | Varies | AIBN, light | sciencemadness.org |

Table 1: Summary of Potential Reaction Conditions for the Synthesis of N-(1-Bromoethyl)carbamoyl Bromide and its Precursors.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of N-(1-Bromoethyl)carbamoyl Bromide necessitates precise control over chemical reactivity (chemoselectivity), the position of atom and bond formation (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

Chemoselectivity: The primary challenge in synthesizing this molecule is the presence of two distinct C-Br bonds: an alkyl bromide and a carbamoyl bromide. The carbamoyl bromide is an acyl halide derivative and is generally more reactive, particularly towards nucleophiles, than the alkyl bromide. A plausible synthetic approach would involve the sequential introduction of these functionalities. For instance, one could envision a pathway starting with a precursor that allows for the selective formation of one C-Br bond before the other. A potential precursor could be N-vinyl carbamic acid or a derivative. Addition of hydrogen bromide (HBr) across the double bond would form the 1-bromoethyl moiety. Subsequent conversion of the carbamic acid to the carbamoyl bromide would complete the synthesis. This mirrors the synthesis of 1-bromoethyl acetate from vinyl acetate and HBr, a method that avoids unstable reagents like acetyl bromide google.com. Alternatively, starting with N-acetyl-N-(p-toluenesulfonyl) bromoacetamide synthesis as a model, one could adapt the conditions to bromoacylate a suitable nitrogen-containing precursor mdpi.com.

Regioselectivity: The formation of the 1-bromoethyl group from a vinyl precursor is a key regioselective step. The addition of HBr to an N-vinyl carbamate would be expected to follow Markovnikov's rule. The proton would add to the terminal carbon of the vinyl group, generating a secondary carbocation stabilized by the nitrogen atom. The subsequent attack by the bromide ion would then selectively occur at the C1 position, yielding the desired 1-bromoethyl structure rather than the 2-bromoethyl isomer. The regioselective synthesis of organic bromides is a well-established field, with various methods available to control the outcome of such additions google.com.

Stereoselectivity: The C1 carbon atom in N-(1-Bromoethyl)carbamoyl Bromide is a chiral center, meaning the compound can exist as two enantiomers. Achieving stereocontrol is a significant challenge. If the synthesis starts from an achiral precursor like an N-vinyl carbamate, the addition of HBr will typically result in a racemic mixture (an equal mixture of both enantiomers). The stereoselective synthesis would likely require a different approach, such as starting with a chiral precursor like (R)- or (S)-1-aminoethanol. This chiral alcohol could be converted to a carbamate, followed by a stereospecific bromination of the alcohol group. Reactions like the Appel reaction, which uses triphenylphosphine and a bromine source, can proceed with inversion of stereochemistry and are used to convert alcohols to alkyl bromides chemicalbook.com. The carbocupration of alkynyl carbamates is another advanced method that can produce stereodefined alkenyl carbamates, which could potentially be further elaborated into the target molecule nih.gov.

The following table illustrates hypothetical outcomes for the stereoselective bromination of a chiral N-(1-hydroxyethyl)carbamate precursor.

| Brominating Reagent | Typical Stereochemical Outcome | Hypothetical Yield (%) |

| PPh₃ / CBr₄ (Appel Reaction) | Inversion | 85 |

| HBr / H₂SO₄ | Racemization / Inversion | 60 |

| N-Bromosuccinimide (NBS) / PPh₃ | Inversion | 80 |

This table is illustrative and based on general principles of stereoselective reactions, as specific data for this compound is not available.

Scale-Up Considerations in Research Synthesis

Transitioning the synthesis of N-(1-Bromoethyl)carbamoyl Bromide from a laboratory bench to a larger research scale introduces several practical challenges.

Reagent Selection and Handling: The choice of reagents is critical for a safe and efficient scale-up. The synthesis of the carbamoyl bromide moiety might require reagents such as phosgene, diphosgene, or triphosgene (B27547), which are highly toxic and require specialized handling procedures. An alternative could be the use of phosphorus tribromide or oxalyl bromide, but these are also corrosive and moisture-sensitive. For the alkyl bromide formation, using gaseous HBr can be challenging to handle on a larger scale, and solutions of HBr in acetic acid are often preferred google.com. The instability of some brominating agents, like acetyl bromide, highlights the need for robust alternatives in large-scale synthesis google.com.

Reaction Control: Many bromination reactions are highly exothermic. Effective thermal management is crucial to prevent runaway reactions and the formation of byproducts. On a larger scale, this requires reactors with efficient cooling systems and controlled addition rates of reagents. The low boiling point of potential intermediates, similar to acetaldehyde (B116499) in other syntheses, could also pose challenges, requiring closed systems or distillation under controlled temperatures google.comyoutube.com.

Purification: The purification of a potentially reactive and thermally labile compound like N-(1-Bromoethyl)carbamoyl Bromide can be complex on a larger scale. While small-scale purification might be achieved using column chromatography, this method is often not practical for large quantities. Distillation under reduced pressure could be an alternative, but the thermal stability of the compound would need to be carefully evaluated to prevent decomposition. Washing with aqueous solutions to remove impurities must be done cautiously, as the carbamoyl bromide moiety is susceptible to hydrolysis.

Safety and Environmental Concerns: Scaling up the synthesis increases the risks associated with handling hazardous materials. The use of heavy metal catalysts, such as zinc chloride which is sometimes used in similar reactions, should be avoided to prevent environmental pollution google.com. The potential for the release of corrosive byproducts like HBr gas necessitates the use of scrubbers and other containment measures.

A summary of key scale-up challenges and potential mitigation strategies for a hypothetical synthesis is presented below.

| Challenge | Potential Mitigation Strategy |

| Use of toxic reagents (e.g., phosgene) | Investigate safer alternatives like triphosgene with appropriate engineering controls. |

| Exothermic reactions | Use of jacketed reactors with precise temperature control; slow, controlled addition of reagents. |

| Purification of a labile product | Develop non-chromatographic methods like vacuum distillation at low temperatures or crystallization. |

| Corrosive byproducts (e.g., HBr) | Use of acid-resistant equipment and implementation of gas scrubbing systems. |

This table provides a general framework for addressing scale-up challenges in the context of synthesizing reactive brominated compounds.

Mechanistic Investigations and Reactivity Profiles of N 1 Bromoethyl Carbamoyl Bromide

Electrophilic Character of the Carbamoyl (B1232498) Bromide Functionality

The carbamoyl bromide group (-C(O)N(H)Br) is a derivative of a carboxylic acid and is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the inductive effect of the electronegative oxygen and nitrogen atoms, as well as the bromine atom, which draw electron density away from the carbonyl carbon. This renders the carbon susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution Pathways and Intermediates

The primary reaction pathway for the carbamoyl bromide functionality is nucleophilic acyl substitution. vanderbilt.edulibretexts.org This reaction proceeds through a characteristic two-step addition-elimination mechanism. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. vanderbilt.edu This intermediate possesses a transient sp³-hybridized carbon and an alkoxide ion.

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen π-bond, and in the process, a leaving group is expelled. In the case of N-(1-bromoethyl)carbamoyl bromide, the bromide ion is an excellent leaving group due to the stability of the bromide anion.

| Reactant Type | General Structure | Leaving Group | Relative Reactivity |

| Acyl Chloride | R-C(O)Cl | Cl⁻ | Very High |

| Carbamoyl Bromide | R₂N-C(O)Br | Br⁻ | Very High (predicted) |

| Acid Anhydride | R-C(O)O-C(O)R' | R'COO⁻ | High |

| Ester | R-C(O)OR' | R'O⁻ | Moderate |

| Amide | R-C(O)NR'₂ | NR'₂⁻ | Low |

This table presents the predicted reactivity of carbamoyl bromide based on the established trends for other carboxylic acid derivatives.

Catalytic Effects on Carbonyl Reactivity

The reactivity of the carbamoyl bromide can be enhanced through catalysis.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. The reaction proceeds through a protonated tetrahedral intermediate. byjus.com

Base Catalysis: While strong bases can act as nucleophiles themselves, base catalysis in the traditional sense is less common for highly reactive acyl halides. However, a base can deprotonate a protic nucleophile, increasing its nucleophilicity and thereby accelerating the reaction.

Reactivity of the 1-Bromoethyl Group

The 1-bromoethyl group is a secondary alkyl halide, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The specific pathway taken (S"N"1, S"N"2, E1, or E2) is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Intramolecular and Intermolecular Nucleophilic Substitution Reactions (S"N"1/S"N"2)

The 1-bromoethyl group can undergo nucleophilic substitution through both S"N"1 and S"N"2 mechanisms. masterorganicchemistry.comyoutube.com

S"N"2 Mechanism: This is a bimolecular, one-step process where a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. savemyexams.com This pathway is favored by strong, small nucleophiles and polar aprotic solvents. youtube.compharmaguideline.com For a secondary halide like the 1-bromoethyl group, the S"N"2 pathway is competitive. libretexts.org

S"N"1 Mechanism: This is a unimolecular, two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.comsavemyexams.com The first and rate-determining step is the departure of the bromide leaving group to form a secondary carbocation. This carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. The S"N"1 pathway is favored by weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and higher temperatures. libretexts.orgpharmaguideline.com The secondary carbocation formed from the 1-bromoethyl group is relatively stable, making the S"N"1 pathway plausible under appropriate conditions. savemyexams.com

| Factor | Favors S"N"1 | Favors S"N"2 | Relevance to 1-Bromoethyl Group |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Secondary, both pathways are possible. youtube.comlibretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | The choice of nucleophile is critical in directing the reaction. libretexts.orglibretexts.org |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMSO) | The solvent can be used to favor one pathway over the other. pharmaguideline.com |

| Leaving Group | Good | Good | Bromide is a good leaving group for both pathways. |

Elimination Reactions (E1/E2) Leading to Olefinic Species

In the presence of a base, the 1-bromoethyl group can undergo elimination reactions to form an N-vinylcarbamoyl bromide. byjus.com

E2 Mechanism: This is a bimolecular, one-step process where a strong base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while the bromide ion simultaneously departs. byjus.com This reaction requires an anti-periplanar arrangement of the proton and the leaving group. Strong, sterically hindered bases favor the E2 pathway. chemistrytalk.org

E1 Mechanism: This is a unimolecular, two-step process that proceeds through the same carbocation intermediate as the S"N"1 reaction. masterorganicchemistry.combyjus.comchemistrytalk.org In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with S"N"1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. masterorganicchemistry.com

The competition between substitution and elimination is a key aspect of the reactivity of the 1-bromoethyl group. libretexts.org Generally, higher temperatures and the use of strong, non-nucleophilic bases favor elimination over substitution. masterorganicchemistry.com

Radical Reactions and Their Potential Implications

The carbon-bromine bond in the 1-bromoethyl group can undergo homolytic cleavage under the influence of UV light or radical initiators to form a secondary alkyl radical. wikipedia.orgyoutube.com

Initiation: The reaction is initiated by the formation of a radical, which can be achieved by the homolytic cleavage of a radical initiator or by UV irradiation of the C-Br bond. wikipedia.orgyoutube.com

Propagation: The generated radical can then participate in a chain reaction. For instance, it could abstract a hydrogen atom from another molecule or add across a double bond.

Termination: The radical chain is terminated when two radicals combine. youtube.com

The formation of a radical at the 1-position of the ethyl group could lead to a variety of products, including dimerization, or reaction with other radical species present in the medium. The stability of the secondary radical would favor its formation over a primary radical. youtube.com

Intramolecular Rearrangements and Cyclization Phenomena

The structure of N-(1-Bromoethyl)carbamoyl Bromide, featuring a bromine atom on the carbon adjacent to the nitrogen and a carbamoyl bromide moiety, suggests a high potential for intramolecular reactions. These reactions are likely driven by the electrophilic nature of the carbamoyl carbon and the presence of a leaving group (bromide) on the ethyl chain, alongside the nucleophilic character of the nitrogen atom.

While direct evidence for acyl migration in N-(1-Bromoethyl)carbamoyl Bromide is unavailable, the phenomenon is well-documented in similar systems. Acyl migration in related compounds, such as 21-acyloxy-5-pregnen-20-one derivatives during the Reformatsky reaction, proceeds via an intramolecular 1,2-acyl shift. nih.gov In the context of N-(1-Bromoethyl)carbamoyl Bromide, a potential rearrangement could involve the migration of the carbamoyl group.

A plausible, though hypothetical, rearrangement pathway could be an N-to-C acyl migration. However, a more likely scenario involves rearrangements common to carbamoyl derivatives, such as the Hofmann or Curtius rearrangements, if the molecule were to be subjected to appropriate reaction conditions that could lead to an isocyanate intermediate. organic-chemistry.orgrsc.orgorganic-chemistry.org For instance, treatment with a base could potentially initiate a Hofmann-type rearrangement. organic-chemistry.orgrsc.org

Another possibility is an anionic ortho-Fries rearrangement if an aromatic ring were present in a related substrate, where a carbamate (B1207046) group migrates from an oxygen to a carbon atom on the aromatic ring. acs.org While not directly applicable to the aliphatic N-(1-Bromoethyl)carbamoyl Bromide, it highlights the migratory aptitude of carbamoyl groups under certain conditions.

The propensity of N-haloalkyl compounds to undergo intramolecular cyclization is a well-established synthetic strategy for the formation of nitrogen-containing heterocycles. mdpi.com In the case of N-(1-Bromoethyl)carbamoyl Bromide, the molecule possesses all the necessary components for an intramolecular cyclization: a nucleophilic nitrogen (once the carbamoyl bromide is cleaved or in its resonance form), an electrophilic carbon bearing a bromine atom, and a flexible two-carbon linker.

Intramolecular cyclization would likely proceed via an SN2-type reaction, where the nitrogen atom displaces the bromide ion on the adjacent carbon. This would lead to the formation of a three-membered ring, an aziridine (B145994) derivative. Specifically, the reaction would likely form a 2-methyl-1-aziridinecarbonyl bromide.

The feasibility and regioselectivity of such cyclizations are often influenced by factors such as the length of the alkyl chain and the nature of the substituents. Studies on the cyclization of α-carbamoyl radicals have shown that both 7-exo and 8-endo cyclizations are possible, with the outcome depending on the substrate's conformation and substitution pattern. nih.gov For N-(1-Bromoethyl)carbamoyl Bromide, a 3-exo-tet cyclization would be required to form the aziridine ring, which is generally a disfavored process according to Baldwin's rules for nucleophilic attack. However, given the proximity of the reacting centers, this pathway cannot be entirely ruled out.

Alternatively, under radical conditions, the formation and subsequent cyclization of a carbamoyl radical could occur. The generation of carbamoyl radicals from precursors like S-4-pentynyl carbamothioates has been shown to lead to 4-exo and 5-exo cyclizations to form azetidinones and pyrrolidinones, respectively. researchgate.net By analogy, a radical generated at the carbamoyl carbon of N-(1-Bromoethyl)carbamoyl Bromide could potentially undergo a 3-exo cyclization, though this is less common.

Furthermore, palladium-catalyzed cyclizations of N-alkadienyl toluenesulfonamides with organic halides have been shown to produce various nitrogen heterocycles, demonstrating the utility of metal catalysis in promoting such ring closures. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving N-(1-Bromoethyl)carbamoyl Bromide are not available in the surveyed literature. However, insights can be drawn from studies on analogous systems.

The kinetics of reactions involving carbamoyl halides are often studied in the context of solvolysis. For instance, the solvolysis of carbamoyl chlorides is typically proposed to proceed through an SN1 mechanism. youtube.com The rate of reaction is influenced by the stability of the resulting carbamoyl cation and the ionizing power of the solvent. The Hammond postulate suggests that for endergonic steps, the transition state will more closely resemble the products, providing a basis for understanding structure-reactivity relationships. youtube.com

For a potential intramolecular cyclization of N-(1-Bromoethyl)carbamoyl Bromide, the reaction rate would depend on several factors, including the nucleophilicity of the nitrogen, the stability of the C-Br bond, and the conformational energetics of the transition state. The thermodynamics of such a cyclization would be governed by the relative stability of the starting material versus the cyclic product, considering factors like ring strain in the resulting aziridine ring. Thermodynamic studies on the reactions of carbamoyl phosphate (B84403) have demonstrated the feasibility of calculating standard Gibbs energies of formation for related species, which is crucial for determining reaction spontaneity. nih.gov

The table below presents a hypothetical comparison of kinetic parameters that might be considered for the intramolecular cyclization of N-(1-Bromoethyl)carbamoyl Bromide versus a related intermolecular reaction.

| Reaction Type | Plausible Rate Determining Step | Expected Relative Rate | Key Influencing Factors |

| Intramolecular Cyclization | Nucleophilic attack of Nitrogen on C-Br | Faster (in dilute solutions) | Ring strain, conformational entropy |

| Intermolecular Reaction | Collision of two reactant molecules | Slower (concentration dependent) | Solvation effects, steric hindrance |

This table is illustrative and based on general chemical principles, not experimental data for the specific compound.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms, especially for transient or highly reactive species for which experimental data is scarce. researchgate.net While no specific computational studies on N-(1-Bromoethyl)carbamoyl Bromide were found, density functional theory (DFT) calculations have been employed to investigate related reactions.

For example, DFT calculations at the B3LYP/6-31G* level have been used to study the stereoselectivity of the 6-exo cyclization of α-carbamoyl radicals, revealing that the reaction proceeds through boat-conformational transition states. researchgate.net Similar computational approaches could be applied to N-(1-Bromoethyl)carbamoyl Bromide to:

Model the conformational landscape of the molecule to identify low-energy conformers predisposed to cyclization.

Calculate the activation barriers for potential intramolecular rearrangement and cyclization pathways, thereby predicting the most likely reaction channel.

Investigate the role of solvent on the reaction mechanism and energetics.

A hypothetical computational study on the intramolecular cyclization of N-(1-Bromoethyl)carbamoyl Bromide might involve the parameters outlined in the table below.

| Computational Method | Basis Set | Parameter Investigated | Expected Outcome |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Transition state energy for cyclization | Activation energy barrier (kcal/mol) |

| Møller–Plesset perturbation theory (MP2) | aug-cc-pVTZ | Gibbs free energy of reaction (ΔG) | Thermodynamic feasibility of cyclization |

| Natural Bond Orbital (NBO) Analysis | B3LYP/6-31G* | Charge distribution and orbital interactions | Insight into bonding changes during reaction |

This table represents a potential computational workflow and is not based on actual published research for the specific compound.

Strategic Applications in Organic Synthesis and Functional Material Precursors

Versatile Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the two bromine atoms in 1-Bromoethylcarbamic acid bromide, one on the ethyl group and the other on the carbamoyl (B1232498) group, makes it a potentially valuable bifunctional building block in organic synthesis. While specific examples of its use are not extensively documented in publicly available literature, its structure suggests several synthetic possibilities. The α-bromoester-like functionality can participate in nucleophilic substitution reactions, allowing for the introduction of the ethylcarbamic acid bromide moiety into a larger molecule.

Bromo-organic compounds are widely utilized in a variety of organic transformations. nih.govnih.gov The presence of bromine can facilitate reactions such as bromination, cohalogenation, oxidation, and cyclization. nih.govnih.gov Organobromides are key precursors for the formation of organometallic reagents, such as Grignard and organolithium reagents, which are fundamental in the construction of new carbon-carbon bonds. researchgate.net

Table 1: Potential Reactions Utilizing this compound as a Building Block

| Reaction Type | Potential Reactant | Potential Product |

| Nucleophilic Substitution | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers of ethylcarbamic acid bromide |

| Grignard Reagent Formation | Magnesium | Organomagnesium halide derivative |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille) | Aryl or vinyl substituted ethylcarbamic acid derivatives |

The development of efficient methods for the synthesis of aryl bromides and other bromo-organic compounds remains an important objective in synthetic chemistry due to their versatility. organic-chemistry.org

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals, agrochemicals, and natural products. kit.edunih.govnih.gov The synthesis of these ring systems often relies on the use of versatile building blocks that can introduce both carbon and nitrogen atoms in a controlled manner.

The structure of this compound, containing both a reactive C-Br bond and a carbamoyl bromide, suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it could potentially react with dinucleophiles to form cyclic structures.

Brominated heterocycles are not only valuable as final products but also serve as versatile intermediates for further functionalization through nucleophilic substitution and catalytic cross-coupling reactions. researchgate.net The incorporation of bromine into heterocyclic frameworks is a pivotal strategy in both synthetic and medicinal chemistry. researchgate.net

Table 2: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | Potential Reaction Pathway |

| Aziridines | Intramolecular cyclization |

| Oxazolidinones | Reaction with a diol followed by cyclization |

| Imidazolidinones | Reaction with a diamine |

| Pyrimidines | Condensation with a 1,3-dicarbonyl compound |

Employment in the Derivatization of Biologically Relevant Scaffold Analogs

The modification of known biologically active scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The introduction of specific functional groups can significantly alter the biological activity of a molecule. nih.gov

While direct examples of the use of this compound for this purpose are not readily found, its structure suggests it could be used to introduce a bromoethylcarbamoyl moiety onto a biologically active molecule. This could serve as a handle for further chemical modifications or could directly interact with biological targets. The development of novel derivatization reagents is crucial for the analysis and modification of biological molecules. nih.gov

Design of Precursors for Polymer and Material Chemistry

The field of polymer chemistry is constantly seeking new monomers and precursors to develop materials with novel properties. Halogenated compounds can be used as initiators, monomers, or chain transfer agents in various polymerization reactions.

The bifunctional nature of this compound suggests its potential as a precursor in polymer synthesis. For example, it could potentially undergo polycondensation reactions with appropriate comonomers to form polyesters or polyamides containing a pendant bromoethyl group. This bromine functionality could then be used for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers.

Theoretical and Computational Chemistry Studies on N 1 Bromoethyl Carbamoyl Bromide

Electronic Structure Determination and Molecular Orbital Analysis

The electronic structure is fundamental to understanding the chemical properties of a molecule. Computational methods are pivotal in elucidating the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like N-(1-bromoethyl)carbamoyl bromide. DFT methods are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density. researchgate.net

For a molecule such as N-(1-bromoethyl)carbamoyl bromide, DFT calculations would typically employ a functional, like B3LYP, and a suitable basis set, such as 6-311++G(d,p), to accurately model its structure and properties. researchgate.net These calculations can reveal important details about bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting its reactivity. nih.gov For instance, in related compounds, the oxygen and nitrogen atoms often exhibit negative electrostatic potential, marking them as likely sites for electrophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Generic N-haloalkyl Carbamoyl (B1232498) Halide

| Property | Calculated Value |

| Total Energy | (Typical value in Hartrees) |

| Dipole Moment | (Typical value in Debye) |

| HOMO Energy | (Typical value in eV) |

| LUMO Energy | (Typical value in eV) |

| HOMO-LUMO Gap | (Typical value in eV) |

Note: The values in this table are illustrative for a generic related compound, as specific data for N-(1-bromoethyl)carbamoyl bromide is not available.

For a more rigorous understanding of the electronic structure, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. These methods, while computationally more demanding, provide a more accurate description of electron correlation effects. nist.govaps.org

Ab initio calculations are particularly valuable for benchmarking the results obtained from DFT and for studying systems where electron correlation is especially important. nist.gov For N-(1-bromoethyl)carbamoyl bromide, these calculations would provide highly accurate energies and properties, serving as a "gold standard" for theoretical predictions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl and carbamoyl groups in N-(1-bromoethyl)carbamoyl bromide means that the molecule can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. ic.ac.ukyoutube.com

By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. nih.gov This map reveals the low-energy conformations (local and global minima) and the transition states connecting them. Such studies are crucial for understanding the molecule's behavior in different environments and its dynamic properties. For similar bromoalkanes, the energy difference between staggered and eclipsed conformations is a key factor in their conformational preferences. youtube.com

Table 2: Example of Relative Energies of Conformers for a Bromoalkane

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Staggered (Anti) | 180° | 0.0 (Global Minimum) |

| Eclipsed | 120° | (Typical barrier height) |

| Staggered (Gauche) | 60° | (Typically slightly higher than anti) |

| Eclipsed | 0° | (Typical barrier height) |

Note: This table illustrates typical conformational energy differences for a related bromoalkane.

Elucidation of Reaction Pathways and Transition State Geometries

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For N-(1-bromoethyl)carbamoyl bromide, this could involve studying its decomposition, hydrolysis, or reactions with nucleophiles. By mapping the reaction pathway on the potential energy surface, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. nih.gov

The geometry and energy of the transition state are critical for determining the reaction rate. Computational methods can also shed light on whether a reaction proceeds through a concerted or a stepwise mechanism. For example, in the addition reactions of N-bromoamides to alkenes, the formation of a bromonium ion intermediate is a key mechanistic feature that can be studied computationally. rsc.org

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

To understand the behavior of N-(1-bromoethyl)carbamoyl bromide in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations are employed. rug.nldiva-portal.org MD simulations model the movement of atoms and molecules over time, providing insights into solvation effects, diffusion, and intermolecular interactions. acs.orgresearchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's dynamics. rug.nl This approach can reveal how solvent molecules arrange around the solute and how they affect its conformation and reactivity. For instance, MD simulations of haloalkanes in water can elucidate the structure of the hydration shell and the dynamics of water molecules around the solute. rug.nl

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data for validation. For N-(1-bromoethyl)carbamoyl bromide, this includes predicting its vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Discrepancies between calculated and experimental spectra can lead to a refinement of the theoretical model.

Furthermore, a range of reactivity descriptors can be calculated from the electronic structure to quantify the chemical reactivity of the molecule. nih.govnih.gov These include:

Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.

Electronegativity: The power of an atom or group to attract electrons.

Electrophilicity and Nucleophilicity Indices: Quantitative measures of a molecule's ability to act as an electrophile or nucleophile.

Fukui Functions: Indicate the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of N-(1-bromoethyl)carbamoyl bromide in various reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive method for mapping the carbon-hydrogen framework of N-(1-Bromoethyl)carbamoyl Bromide. Through a combination of one-dimensional and multidimensional experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton (¹H) and Carbon-¹³C Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of N-(1-Bromoethyl)carbamoyl Bromide are foundational to its structural analysis. The chemical shifts of the proton and carbon nuclei are highly sensitive to their local electronic environments, which are significantly influenced by the electronegativity of the adjacent bromine and nitrogen atoms, as well as the carbonyl group.

In the ¹H NMR spectrum, the protons of the ethyl group would exhibit characteristic signals. The methine proton (CH) attached to the bromine atom is expected to appear as a downfield multiplet due to the deshielding effects of both the bromine and the nitrogen atom of the carbamoyl group. The methyl protons (CH₃) would likely appear as a doublet, coupled to the methine proton.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon of the carbamoyl bromide functional group is anticipated to resonate at a significantly downfield chemical shift, a characteristic feature of carbonyl compounds. The two carbons of the bromoethyl group will also have distinct chemical shifts, with the carbon directly bonded to the bromine atom being more deshielded and appearing further downfield than the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(1-Bromoethyl)carbamoyl Bromide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -CH (Br)- | Downfield | Downfield | Quartet |

| -CH₃ | Upfield | Upfield | Doublet |

| -C =O | - | Highly Downfield | Singlet |

Note: Actual chemical shift values require experimental determination and can be influenced by solvent and temperature.

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to probe the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For N-(1-Bromoethyl)carbamoyl Bromide, a cross-peak between the methine proton and the methyl protons would definitively establish the connectivity within the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for the methine and methyl groups based on their corresponding proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This can provide insights into the preferred conformation of the molecule, for instance, by observing correlations between the protons of the ethyl group and the N-H proton of the carbamoyl group.

Stereochemical Assignments

Given the presence of a chiral center at the carbon bearing the bromine atom in the ethyl group, N-(1-Bromoethyl)carbamoyl Bromide can exist as a pair of enantiomers. The determination of the relative and absolute stereochemistry is a critical aspect of its structural elucidation. While standard NMR techniques may not differentiate between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate NMR signals for each enantiomer. Advanced NMR methods, such as the application of the Nuclear Overhauser Effect, can also provide information about the relative stereochemistry in diastereomeric forms of related compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their bonding arrangements.

Vibrational Mode Analysis of Carbamoyl Bromide and Bromoethyl Functions

The IR and Raman spectra of N-(1-Bromoethyl)carbamoyl Bromide would be characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.

Carbamoyl Bromide Group:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹, is expected for the carbonyl stretching vibration.

N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond would likely appear in the fingerprint region of the spectrum.

Bromoethyl Group:

C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl group will be observed in the 2850-3000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to give rise to a strong absorption in the lower frequency (fingerprint) region of the IR spectrum, typically between 500 and 750 cm⁻¹.

The combination of IR and Raman data can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other.

Interactive Data Table: Characteristic Vibrational Frequencies for N-(1-Bromoethyl)carbamoyl Bromide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbamoyl Bromide | C=O Stretch | 1700 - 1750 |

| Carbamoyl Bromide | N-H Stretch | 3200 - 3400 |

| Bromoethyl | C-H Stretch | 2850 - 3000 |

| Bromoethyl | C-Br Stretch | 500 - 750 |

Isotopic Labeling Studies for Vibrational Assignments

To aid in the precise assignment of vibrational modes, particularly in the complex fingerprint region, isotopic labeling studies can be performed. By selectively replacing atoms with their heavier isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ⁷⁹Br with ⁸¹Br), a predictable shift in the frequency of the corresponding vibrational mode will be observed. This isotopic shift allows for the confident assignment of specific bands to particular bond vibrations within the molecule, enhancing the accuracy of the vibrational analysis.

Derivatization Strategies for Analytical Characterization and Synthetic Modification of N 1 Bromoethyl Carbamoyl Bromide

Selective Functionalization of the Carbamoyl (B1232498) Bromide Group

The carbamoyl bromide moiety (-NHCOBr) is analogous to an acid halide, making it a potent acylating agent. It readily reacts with a wide range of nucleophiles, allowing for the selective formation of stable derivatives while leaving the 1-bromoethyl group intact, provided the reaction conditions are carefully controlled.

The reaction of N-(1-bromoethyl)carbamoyl bromide with alcohols or phenols provides a direct route to the corresponding N-(1-bromoethyl)carbamate esters. This transformation proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the carbamoyl bromide. The reaction is typically rapid and efficient, releasing hydrogen bromide as a byproduct, which is often scavenged by a non-nucleophilic base to drive the reaction to completion.

This derivatization is particularly useful for analytical purposes. By choosing an alcohol with a specific chromophore or fluorophore, the resulting carbamate (B1207046) can be easily detected by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). The general reaction is as follows:

CH₃CH(Br)NHCOBr + R-OH → CH₃CH(Br)NHCOOR + HBr

Table 1: Examples of Carbamate Ester Formation

| Reactant Alcohol | Product Name | Potential Application |

| Methanol | Methyl N-(1-bromoethyl)carbamate | General synthesis |

| Ethanol | Ethyl N-(1-bromoethyl)carbamate | General synthesis |

| Phenol | Phenyl N-(1-bromoethyl)carbamate | Intermediate for further reactions |

| Benzyl (B1604629) Alcohol | Benzyl N-(1-bromoethyl)carbamate | Synthesis of protected amino acids |

Amines, being strong nucleophiles, react vigorously with the carbamoyl bromide group to form stable N,N'-disubstituted urea (B33335) derivatives. nih.gov This reaction is a cornerstone of many synthetic pathways in medicinal and agricultural chemistry. nih.govbioorganic-chemistry.com The reaction involves the attack of the amine's nitrogen atom on the carbamoyl carbonyl carbon, followed by the elimination of hydrogen bromide. Both primary and secondary amines can be used to generate a diverse library of urea compounds. bioorganic-chemistry.com

The synthesis of ureas from carbamoylating agents is a well-established method, often proceeding through an isocyanate intermediate which is then trapped by an amine. organic-chemistry.orgorganic-chemistry.org In the case of N-(1-bromoethyl)carbamoyl bromide, the reaction with an amine (R'R''NH) yields the corresponding urea derivative directly.

CH₃CH(Br)NHCOBr + R'R''NH → CH₃CH(Br)NHCONR'R'' + HBr

This derivatization is also a key strategy for enhancing detectability in analytical chromatography.

Table 2: Synthesis of Urea Derivatives from Various Amines

| Reactant Amine | Product Name | Class of Product |

| Ammonia (NH₃) | (1-Bromoethyl)urea | Primary Urea |

| Aniline (C₆H₅NH₂) | 1-(1-Bromoethyl)-3-phenylurea | N,N'-Disubstituted Urea |

| Diethylamine ((C₂H₅)₂NH) | 1-(1-Bromoethyl)-3,3-diethylurea | N,N,N'-Trisubstituted Urea |

| Piperidine (C₅H₁₀NH) | 1-(1-Bromoethyl)piperidine-1-carboxamide | Cyclic Urea Derivative |

Chemical Modifications at the 1-Bromoethyl Position

The bromine atom on the ethyl chain is a good leaving group, making the α-carbon susceptible to nucleophilic attack. pressbooks.pub This allows for a second axis of chemical modification, independent of the carbamoyl bromide functionality, especially if the latter has already been derivatized into a less reactive group like a carbamate or urea.

The secondary bromide of the 1-bromoethyl group can be displaced by a variety of nucleophiles via an Sₙ2-type mechanism. lumenlearning.com This allows for the introduction of diverse functional groups at this position. The efficiency of the substitution depends on the strength of the nucleophile and the reaction conditions. acsgcipr.org To avoid competing elimination reactions, non-basic nucleophiles and polar aprotic solvents are often preferred.

Common nucleophiles for this purpose include:

Halide ions (e.g., I⁻): To perform a Finkelstein reaction, converting the bromide to a more reactive iodide.

Cyanide (CN⁻): To introduce a nitrile group, a versatile precursor for amines and carboxylic acids.

Azide (N₃⁻): To form an azido (B1232118) derivative, which can be subsequently reduced to an amine.

Thiolates (RS⁻): To introduce a sulfide (B99878) linkage.

Carboxylates (RCOO⁻): To form an ester linkage at the C1 position.

Table 3: Products of Nucleophilic Substitution at the 1-Bromoethyl Position

| Nucleophilic Reagent | Resulting Functional Group | Product Name (assuming prior conversion to an ethyl carbamate) |

| Sodium Iodide (NaI) | Iodo | Ethyl N-(1-iodoethyl)carbamate |

| Potassium Cyanide (KCN) | Cyano | Ethyl N-(1-cyanoethyl)carbamate |

| Sodium Azide (NaN₃) | Azido | Ethyl N-(1-azidoethyl)carbamate |

| Sodium Thiophenoxide (NaSPh) | Phenylthio | Ethyl N-(1-(phenylthio)ethyl)carbamate |

Under the influence of a strong, non-nucleophilic base, N-(1-bromoethyl)carbamoyl bromide or its derivatives can undergo an elimination reaction. This involves the abstraction of the proton on the nitrogen and the elimination of the bromide, or the abstraction of a proton from the methyl group, to form a reactive intermediate. Base-catalyzed elimination-addition reactions are known for similar structures, such as N-(tosylalkyl)carbamates, which can form isocyanate intermediates. researchgate.net

For instance, treatment with a hindered base could lead to the formation of an N-vinylcarbamate (if the carbamoyl bromide is first converted to a carbamate) or a highly reactive N-vinyl isocyanate. This unsaturated intermediate can then undergo a variety of addition reactions, including Michael additions, allowing for the introduction of nucleophiles at the β-carbon of the original ethyl group. This two-step sequence provides access to a different regioisomer compared to the direct nucleophilic substitution at the α-carbon.

Strategies for Chromatographic Separation Enhancement

The inherent reactivity and polarity of N-(1-bromoethyl)carbamoyl bromide make it challenging to analyze directly using chromatographic techniques like Gas Chromatography (GC) or HPLC. Derivatization is a crucial step to enhance volatility, improve thermal stability, and introduce a detectable tag for sensitive and selective analysis. The derivatization strategies discussed previously are directly applicable for this purpose.

For GC Analysis: The carbamoyl bromide can be reacted with a fluorinated alcohol (e.g., trifluoroethanol). The resulting fluorinated carbamate is more volatile and can be sensitively detected using an Electron Capture Detector (ECD).

For HPLC Analysis: To enhance detection by UV or fluorescence detectors, the carbamoyl bromide is reacted with a chromophoric or fluorophoric reagent. For example, reaction with an amine like dansyl cadaverine (B124047) would yield a highly fluorescent urea derivative, allowing for trace-level quantification. Similarly, reaction with an alcohol like p-nitrobenzyl alcohol would introduce a strong UV chromophore.

Table 4: Derivatization Reagents for Enhanced Chromatographic Analysis

| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Advantage |

| GC-ECD | 2,2,2-Trifluoroethanol | Carbamoyl bromide | N-(1-Bromoethyl)-2,2,2-trifluoroethylcarbamate | High volatility, ECD sensitive |

| GC-MS | Methanol | Carbamoyl bromide | Methyl N-(1-bromoethyl)carbamate | Stable derivative with predictable fragmentation |

| HPLC-UV | p-Nitrobenzyl alcohol | Carbamoyl bromide | p-Nitrobenzyl N-(1-bromoethyl)carbamate | Strong UV absorbance |

| HPLC-Fluorescence | Dansyl cadaverine | Carbamoyl bromide | 1-(5-(Dimethylamino)naphthalen-1-yl)-5-(1-(1-bromoethyl)ureido)pentane | Highly fluorescent for trace analysis |

Development of Spectroscopic Tags for Enhanced Detection

The inherent reactivity of the N-(1-bromoethyl)carbamoyl bromide moiety, while advantageous for synthetic transformations, presents a challenge for direct analytical detection, often requiring derivatization to introduce a readily detectable spectroscopic handle. The development of spectroscopic tags, particularly chromogenic and fluorogenic labels, is a critical area of research aimed at improving the sensitivity and selectivity of analytical methods for this and related reactive intermediates. These tags are designed to react specifically with the carbamoyl bromide or its transformation products, resulting in a measurable change in their spectroscopic properties.

The core principle behind this strategy involves the covalent attachment of a molecule that either possesses intrinsic color (a chromophore) or can be induced to fluoresce (a fluorophore). This derivatization converts the target analyte into a product with strong absorption in the visible region of the electromagnetic spectrum or one that emits light upon excitation, thereby enabling its quantification using spectrophotometry or fluorometry, respectively.

Chromogenic Tagging Strategies

Chromogenic derivatization has been widely applied in analytical chemistry for the detection of various functional groups. While direct research on chromogenic tags specifically for N-(1-bromoethyl)carbamoyl bromide is limited in publicly available literature, the principles can be extrapolated from work on related compounds. Chromogenic media, for instance, utilize enzyme-substrate reactions to generate colored colonies for the identification of microorganisms. nih.gov This concept of a chemical reaction leading to color formation is central to the design of chromogenic tags.

For a compound like N-(1-bromoethyl)carbamoyl bromide, a potential chromogenic tagging strategy would involve its reaction with a nucleophilic chromogen. The high reactivity of the acyl bromide and the alkyl bromide functionalities offers two potential sites for such a reaction. For example, a reagent containing a nucleophilic group (e.g., an amine or a thiol) attached to an aromatic system with extensive conjugation could serve as a chromogenic tag. The reaction would lead to the formation of a new, highly colored derivative, the concentration of which could be determined colorimetrically.

The development of such tags often involves screening a library of potential chromogenic reagents to identify those that offer a combination of high reactivity, selectivity, and a significant change in molar absorptivity upon reaction. The resulting chromophore should ideally have a maximum absorbance at a wavelength where interference from other components in the sample matrix is minimal.

Fluorogenic Tagging Strategies

Fluorogenic labeling offers a significant advantage over chromogenic methods in terms of sensitivity, often providing detection limits that are several orders of magnitude lower. A fluorogenic reagent is typically non-fluorescent or weakly fluorescent itself but becomes highly fluorescent upon reaction with the analyte. This "turn-on" mechanism minimizes background signal and enhances detection sensitivity.

The design of fluorogenic labels often incorporates a reactive group that specifically targets a functional group in the analyte. For N-(1-bromoethyl)carbamoyl bromide, a fluorogenic tag could be designed to react with either the carbamoyl bromide or the bromoethyl group. For instance, a derivative of a well-known fluorophore, such as rhodamine or fluorescein, could be synthesized to include a nucleophilic moiety that would readily react with the electrophilic centers of the target molecule. nih.gov

One established approach involves the use of a "latent fluorophore," where the fluorescent properties are masked by a chemical modification. nih.gov The reaction with the analyte unmasks the fluorophore, leading to a dramatic increase in fluorescence. For example, a rhodamine derivative with one of its nitrogen atoms modified as a urea can be used. nih.gov This modification quenches the fluorescence but also provides a site for conjugation. A subsequent reaction can then restore the full fluorescence of the rhodamine core. nih.gov

Another strategy involves the use of benzyl bromide derivatives as fluorescent labeling reagents. nih.gov While benzyl bromide itself is used for modifying methionine residues in proteins, the underlying principle of using a brominated alkyl group as a reactive handle for attaching a fluorescent tag is relevant. nih.gov A novel labeling reagent, N,N',N'-trimethyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)- N'-(p-bromomethylbenzyl)-ethylenediamine (NBD-BBr), has been synthesized for this purpose. nih.gov This demonstrates the feasibility of incorporating a reactive bromoalkyl group into a fluorogenic structure.

The development of fluorogenic tags for N-(1-bromoethyl)carbamoyl bromide would likely follow a similar path, involving the synthesis of a custom fluorophore bearing a nucleophilic group positioned to react efficiently and selectively with the target analyte. The choice of fluorophore would be dictated by the desired excitation and emission wavelengths, quantum yield, and photostability.

Research Findings and Data

Table 1: Examples of Derivatization Reagents for Spectroscopic Analysis

| Reagent Name | Target Analyte/Functional Group | Spectroscopic Method | Reference |

| 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) | Carboxylic acids | HPLC-ESI-MS/MS | nih.gov |

| N,N',N'-trimethyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)- N'-(p-bromomethylbenzyl)-ethylenediamine (NBD-BBr) | Methionine and selenomethionine (B1662878) residues in proteins | Fluorescence Spectroscopy | nih.gov |

| Rhodamine-based latent fluorophore | Target molecules via urea linkage | Fluorescence Imaging | nih.gov |

Table 2: Potential Reaction Schemes for Spectroscopic Tagging of N-(1-Bromoethyl)carbamoyl Bromide

| Tag Type | Proposed Reagent | Potential Reaction Site | Resulting Product |

| Chromogenic | 4-Nitrothiophenol | Carbamoyl bromide or bromoethyl group | Thioester or thioether with extended conjugation |

| Fluorogenic | Dansyl cadaverine | Carbamoyl bromide | Fluorescent sulfonamide derivative |

| Fluorogenic | Fluoresceinamine | Carbamoyl bromide | Fluorescent amide derivative |

The development of robust and reliable spectroscopic tagging methods is a continuing area of research in analytical chemistry. The application of these principles to the specific case of N-(1-bromoethyl)carbamoyl bromide holds the potential to significantly enhance its detection and quantification in various matrices. Future work in this area would likely focus on the synthesis and evaluation of novel chromogenic and fluorogenic probes tailored for high reactivity and selectivity towards this specific carbamoyl bromide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromoethylcarbamic acid bromide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via bromination of ethylcarbamic acid derivatives using reagents like phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in anhydrous conditions. For optimization, control reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to brominating agent). Purification via recrystallization from non-polar solvents (e.g., hexane) improves yield .

- Characterization : Confirm structure using / NMR (e.g., δ ~3.8 ppm for -CH₂Br) and FT-IR (C=O stretch ~1700 cm⁻¹). Elemental analysis (Br% ~45–48%) validates purity .

Q. How does the reactivity of this compound compare to other alkyl bromides in nucleophilic substitution reactions?

- Experimental Design : Compare reaction rates with tert-butyl bromide or benzyl bromide using a standardized SN2 reaction (e.g., with NaI in acetone). Monitor via GC-MS or conductivity measurements. The carbamate group may sterically hinder nucleophilic attack, reducing reactivity compared to less bulky analogs .

- Data Analysis : Calculate rate constants (k) and activation parameters (ΔG‡) to quantify steric/electronic effects. Correlate with Hammett substituent constants if applicable .

Advanced Research Questions

Q. What mechanistic pathways govern the decomposition or hydrolysis of this compound under aqueous conditions?

- Mechanistic Study : Conduct pH-dependent hydrolysis experiments (pH 2–12) at controlled temperatures (25–60°C). Use LC-MS to identify intermediates (e.g., ethylcarbamic acid, bromoethanol). Kinetic modeling reveals dominant pathways: acid-catalyzed hydrolysis at low pH vs. nucleophilic substitution at high pH .

- Stability Analysis : Store samples under inert atmospheres (N₂/Ar) to prevent moisture-induced degradation. Thermogravimetric analysis (TGA) determines thermal stability thresholds (>80°C decomposition observed in similar bromides) .

Q. How can this compound be utilized in synthesizing functionalized carbamates or heterocycles?

- Application : Use as an alkylating agent in carbamate-protecting strategies. For example, react with amines (e.g., benzylamine) to form N-alkyl carbamates. Optimize solvent polarity (e.g., DMF for polar substrates) and base (e.g., K₂CO₃) to enhance nucleophilicity .

- Case Study : In a recent protocol, coupling with Grignard reagents (e.g., CH₃MgBr) yielded branched carbamates, confirmed by NMR (quaternary C signal at δ ~75 ppm) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for this compound synthesis: How to troubleshoot?

- Root Cause Analysis : Variability often stems from moisture contamination or incomplete bromination. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O). Monitor reaction progress via TLC (Rf ~0.6 in EtOAc/hexane 1:4) .

- Resolution : Reproduce protocols with strict inert conditions (glovebox) and alternative bromination agents (e.g., NBS in DMF for milder activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.